molecular formula C12H16O4 B14162922 Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate CAS No. 31517-37-0

Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate

Cat. No.: B14162922
CAS No.: 31517-37-0
M. Wt: 224.25 g/mol
InChI Key: FPRGHVZMTXXTRC-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[222]oct-5-ene-2,3-dicarboxylate is an organic compound with the molecular formula C12H16O4 It is a derivative of bicyclo[222]octene, featuring two ester groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate can be synthesized through the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions in continuous flow reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diacids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
  • Dimethyl bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylate

Uniqueness

Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate is unique due to its specific ester functional groups and the stability conferred by its bicyclic structure. This makes it particularly useful in applications requiring high thermal and chemical stability .

Properties

CAS No.

31517-37-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C12H16O4/c1-15-11(13)9-7-3-5-8(6-4-7)10(9)12(14)16-2/h3,5,7-10H,4,6H2,1-2H3

InChI Key

FPRGHVZMTXXTRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)OC)C=C2

Origin of Product

United States

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